2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one
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Overview
Description
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one is a compound that features an imidazole ring, a phenyl group, and a heptanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can undergo reduction reactions to form imidazolines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Addition: The compound can undergo addition reactions with nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazoles .
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, inhibiting their activity . This interaction can lead to the disruption of cellular processes, resulting in antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound in scientific research and therapeutic applications .
Properties
CAS No. |
62514-52-7 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenylheptan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-2-3-5-10-15(18-12-11-17-13-18)16(19)14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3 |
InChI Key |
KHYXFMQCHJDUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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